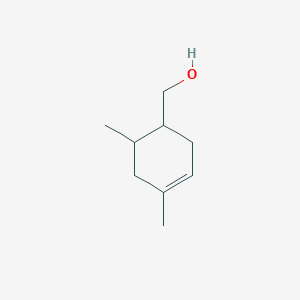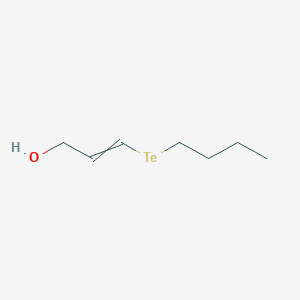![molecular formula C11H13NS B12559341 2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole CAS No. 162892-35-5](/img/structure/B12559341.png)
2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a methyl group and a thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole typically involves the reaction of 2-methylthiophene with appropriate reagents to introduce the pyrrole moiety. One common method is the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene, which can then undergo further reactions to introduce the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for industrial production.
化学反应分析
Types of Reactions
2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the thiophene or pyrrole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the thiophene and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents such as dichloromethane or ethanol and may require catalysts like palladium for certain reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrrole or thiophene rings.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery.
Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to produce its biological effects. Further research is needed to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
2-Methylthiophene: A simpler compound with a similar thiophene ring structure.
3-Methylpyrrole: A compound with a similar pyrrole ring structure.
2-Acetyl-5-methylthiophene: A related compound that can be used as an intermediate in the synthesis of 2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole.
Uniqueness
This compound is unique due to the combination of the pyrrole and thiophene rings, which may confer distinct chemical and biological properties compared to its simpler analogs.
属性
CAS 编号 |
162892-35-5 |
|---|---|
分子式 |
C11H13NS |
分子量 |
191.29 g/mol |
IUPAC 名称 |
2-methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C11H13NS/c1-8-3-4-11(13-8)7-10-5-6-12-9(10)2/h3-6,12H,7H2,1-2H3 |
InChI 键 |
PCHHHJMQPRPRKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)CC2=C(NC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


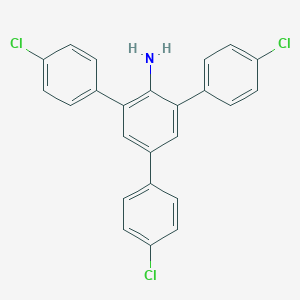
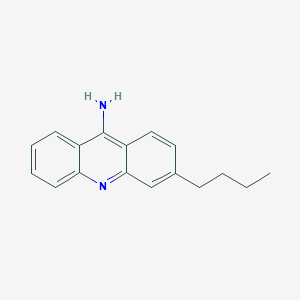

![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)
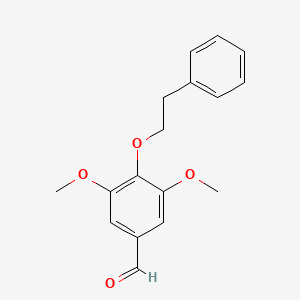
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

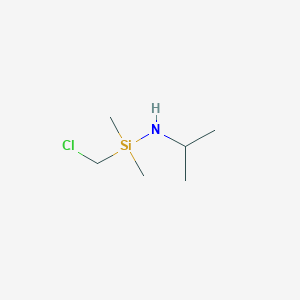



![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
